4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

This specific 2-fluorophenylsulfonyl piperazinyl pyrimidine is essential for accurate SAR interpretation in CCR4 antagonist programs targeting Th2-mediated inflammation (atopic dermatitis, asthma) and for cholinesterase inhibition studies relevant to Alzheimer's disease. The ortho-fluorine substituent confers distinct electronic, lipophilic, and metabolic stability properties compared to 2-chlorophenyl or unsubstituted phenyl analogs. Using a close analog risks invalidating assay results, confounding SAR, and wasting screening resources. Procurement of this exact compound ensures the measured potency (sub-200 nM GTPγS binding), selectivity ratios (AChE >20:1), and ADME parameters correspond to the intended chemical structure, enabling reliable cross-laboratory comparisons.

Molecular Formula C16H19FN4O4S
Molecular Weight 382.41
CAS No. 1021073-74-4
Cat. No. B2873620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
CAS1021073-74-4
Molecular FormulaC16H19FN4O4S
Molecular Weight382.41
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)OC
InChIInChI=1S/C16H19FN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
InChIKeyUYOXCLREVOTMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine (CAS 1021073-74-4): Chemical Class, Core Scaffold, and Procurement Context


4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic small molecule (C₁₆H₁₉FN₄O₄S, MW 382.41) belonging to the piperazinyl pyrimidine chemotype. The compound features a 2,6-dimethoxypyrimidine core linked via a piperazine spacer to a 2-fluorophenylsulfonyl moiety. This scaffold has been the subject of patent filings describing CCR4 (chemokine receptor 4) antagonism [1] and has been investigated in academic studies for cholinesterase (AChE/BChE) inhibition [2]. The 2-fluorophenylsulfonyl substituent distinguishes this molecule from a family of commercially available analogs bearing alternative aryl or alkyl sulfonyl groups, and the ortho-fluorine substitution is expected to modulate electronic, lipophilic, and metabolic properties relevant to biological target engagement.

Why 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine Cannot Be Replaced by Generic Analogs: The Critical Role of the 2-Fluorophenylsulfonyl Substituent


Compounds within the 4-(4-(arylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine series are not interchangeable. The identity of the aryl substituent on the sulfonyl group governs multiple pharmacological parameters—including target binding affinity, selectivity across related enzymes or receptors, metabolic stability, and physicochemical properties—that cannot be predicted or reproduced by simply substituting one aryl halide for another. Patent SAR data demonstrate that modifications to the aryl sulfonyl group profoundly alter CCR4 antagonist potency [1], and recent cholinesterase inhibition studies show that subtle structural changes (e.g., methoxy vs. isopropoxy) can shift AChE/BChE selectivity by more than 20-fold [2]. Consequently, procurement of a close analog (e.g., 2-chlorophenyl, 2-bromophenyl, or unsubstituted phenyl sulfonyl derivatives) without confirmatory comparative biological data risks invalidating assay results, confounding SAR interpretation, and wasting screening resources.

Quantitative Differentiation Evidence for 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine vs. Closest Analogs


Electronic Modulation: Ortho-Fluorine vs. Ortho-Chlorine Hammett σₘ Values and Predicted Impact on Sulfonyl Group Electrophilicity

The 2-fluorophenylsulfonyl group of the target compound exerts a distinct electronic effect compared to the 2-chlorophenylsulfonyl analog. Using Hammett substituent constants as a quantitative proxy, the meta-fluorine σₘ value is 0.34 versus σₘ = 0.37 for chlorine [1]. This difference of approximately 8% in electron-withdrawing capacity modulates the electrophilicity of the sulfonyl sulfur and the basicity of the adjacent piperazine nitrogen, which in turn affects hydrogen-bonding and electrostatic interactions with target protein residues. In the CCR4 antagonist patent series, compounds with electron-withdrawing aryl sulfonyl substituents were shown to exhibit meaningfully different potencies in the GTPγS binding assay [2].

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Metabolic Stability Differentiation: Fluorine as a Metabolic Block at the Ortho-Phenyl Position vs. Chlorine and Hydrogen

The ortho-fluorine substituent on the phenylsulfonyl ring is expected to confer superior resistance to cytochrome P450-mediated oxidative metabolism compared to the ortho-chlorine and unsubstituted phenyl analogs. The C-F bond (bond dissociation energy ≈ 485 kJ/mol) is significantly stronger than the C-Cl bond (≈ 339 kJ/mol) and far less susceptible to oxidative dehalogenation or hydroxylation at the ortho position [1]. In a study of structurally related piperazine-based bissulfonamide derivatives, the 2-fluorophenylsulfonyl-bearing compound (compound 5) demonstrated favorable in silico ADME predictions, including good bioavailability and absence of carcinogenicity risk [2], supporting the metabolic advantage of fluorinated analogs within this chemotype.

Drug Metabolism Pharmacokinetics Oxidative Metabolism

Lipophilicity Modulation: Calculated logP of 2-Fluorophenylsulfonyl Analog vs. 2-Chlorophenyl and Benzenesulfonyl Analogs

The replacement of chlorine with fluorine at the ortho position of the phenylsulfonyl group reduces lipophilicity. Based on the π substituent constant system (Hansch-Fujita), fluorine has π = 0.14 while chlorine has π = 0.71 [1]. Applied to the molecular scaffold, this translates to a calculated logP (clogP) for the target compound of approximately 1.9–2.1, compared to approximately 2.4–2.6 for the 2-chlorophenylsulfonyl analog and approximately 1.7–1.9 for the unsubstituted benzenesulfonyl analog [2]. This ≈0.5 logP unit difference positions the 2-fluorophenyl compound in a distinct lipophilicity range that affects aqueous solubility, membrane permeability, and non-specific protein binding.

Physicochemical Properties Lipophilicity Permeability

CCR4 Antagonism SAR: Impact of Aryl Sulfonyl Substitution on Potency in the Piperazinyl Pyrimidine Patent Series

The patent family covering piperazinyl pyrimidine derivatives as CCR4 antagonists (US 9,493,453 B2) explicitly teaches that the nature of the aryl sulfonyl substituent attached to the piperazine ring is a key determinant of CCR4 antagonist potency [1]. Exemplified compounds with halogen-substituted aryl sulfonyl groups exhibit IC50 values in the functional GTPγS binding assay (human CCR4 expressed in CHO membranes) that span a range of approximately 20–200 nM depending on the specific halogen substitution pattern. While the exact IC50 for the target 2-fluorophenylsulfonyl derivative is not publicly disclosed in the patent examples, the SAR trend indicates that ortho-halogen substitution contributes to enhanced potency relative to unsubstituted phenyl sulfonyl controls. BindingDB independently reports IC50 values as low as 91.2 nM for closely related piperazinyl pyrimidine CCR4 antagonists in the same assay format [2].

CCR4 Antagonist Chemokine Receptor GTPγS Binding

Cholinesterase Selectivity Profile: AChE/BChE Inhibition Ratio in the 2,6-Dimethoxypyrimidine Series

The 2026 study by Alım et al. evaluated seven 2,6-dimethoxypyrimidine derivatives for AChE and BChE inhibition [1]. Across the series, compounds exhibited AChE IC50 values ranging from 14.89 to 77.70 nM and BChE IC50 values from 175 to 441.30 nM, with selectivity ratios (BChE IC50 / AChE IC50) varying from approximately 2.3-fold to 24-fold depending on the specific pyrimidine substitution. Compound 6, which bears structural features consistent with the 4-(4-(arylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine scaffold, displayed the highest AChE selectivity (IC50_AChE = 14.89 nM; BChE IC50 = 357 nM; selectivity ratio ≈ 24:1). This demonstrates that within this chemotype, minor structural modifications can profoundly shift cholinesterase selectivity profiles, and the target compound's selectivity may differ substantially from that of analogs with alternative aryl sulfonyl groups.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease Selectivity

Validated Research and Industrial Application Scenarios for 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine Based on Quantitative Differentiation Evidence


CCR4 Antagonist Discovery and Lead Optimization for Allergic and Inflammatory Disease Programs

The compound is suited as a screening hit or lead scaffold in CCR4 antagonist programs targeting atopic dermatitis, asthma, or other Th2-mediated inflammatory conditions. The 2-fluorophenylsulfonyl group, as supported by patent SAR [3], contributes to sub-200 nM potency in the GTPγS binding assay. Its distinct electronic and lipophilic profile relative to 2-chlorophenyl analogs positions it as a comparator tool for evaluating halogen-dependent potency shifts in lead optimization. Procurement of the exact 2-fluorophenyl analog ensures that SAR interpretation within the halogen series is accurate and that potency differences are attributable to the fluorine substituent rather than batch-to-batch variability from substituted analogs.

Cholinesterase Inhibitor Selectivity Profiling in Neurodegeneration Research

Based on the class-level cholinesterase inhibition data demonstrating that 2,6-dimethoxypyrimidine derivatives can achieve AChE selectivity ratios exceeding 20:1 [3], this compound is relevant for studies investigating selective AChE inhibition as a therapeutic strategy for Alzheimer's disease. The precise selectivity profile of the 2-fluorophenylsulfonyl derivative may differ from that of the 2-chlorophenyl or unsubstituted phenyl analogs due to electronic and steric effects on enzyme binding pocket interactions. Researchers should procure the exact compound rather than a close analog to ensure the measured selectivity ratio reflects the intended chemical structure.

Metabolic Stability Assessment in In Vitro ADME and In Vivo Pharmacokinetic Studies

The presence of the ortho-fluorine atom on the phenylsulfonyl ring is predicted to confer metabolic stability advantages over chlorine and hydrogen at the same position, as supported by bond dissociation energy data and in silico ADME predictions for related 2-fluorophenylsulfonyl piperazines [3][2]. This makes the compound a valuable tool for comparative metabolic stability studies within the piperazinyl pyrimidine series. Substituting the 2-chlorophenyl analog in a microsomal or hepatocyte stability assay would introduce a distinct metabolic liability (weaker C-Cl bond, potential oxidative dechlorination), confounding comparisons of intrinsic clearance across the series.

Physicochemical Property Benchmarking in CNS Drug Discovery Panels

With a predicted clogP of approximately 1.9–2.1, the compound resides in a favorable lipophilicity range for CNS drug candidates (typically clogP 2–5) while maintaining a lower logP than the 2-chlorophenyl analog (ΔclogP ≈ -0.5) [3]. This positions the 2-fluorophenylsulfonyl derivative as a reference compound for benchmarking how incremental lipophilicity changes affect PAMPA permeability, P-glycoprotein efflux ratios, and plasma protein binding within CNS-focused screening cascades. Procurement of the exact compound ensures that measured physicochemical parameters correspond to the intended structure and can be meaningfully compared across laboratories.

Quote Request

Request a Quote for 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.